1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and an indole-2,3-dione moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a piperidine nucleus, have been found to exhibit a wide variety of biological activities .
Mode of Action
It is known that the piperidine nucleus, which is a part of this compound, plays a significant role in the field of drug discovery . The piperidine ring can interact with various targets, leading to different therapeutic effects .
Biochemical Pathways
Compounds with a similar structure have been found to impact a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Compounds with a similar structure have been found to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . It also impacts gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, the compound can affect cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, the compound may act as an allosteric modulator of other enzymes, altering their activity and affecting downstream signaling pathways. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins, leading to altered transcriptional activity and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cognitive function and improve memory by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects are observed, with specific dosages required to achieve desired therapeutic effects without causing adverse effects. These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions involve the action of cytochrome P450 enzymes, which oxidize the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is distributed throughout the body, with higher concentrations observed in the liver, brain, and kidneys. The compound’s localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which facilitate its uptake and distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . It may also be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy production. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of 4-benzylpiperidine with an appropriate indole derivative under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability. The reaction parameters, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-benzylpiperidin-1-yl)methyl]-3-(3-chlorophenyl)iminoindol-2-one
- 1’-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one
Uniqueness
1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)23(21(20)25)15-22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHIBNKOMBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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